An In-depth Technical Guide to Methyl 2,6-difluorobenzoate (CAS: 13671-00-6)
An In-depth Technical Guide to Methyl 2,6-difluorobenzoate (CAS: 13671-00-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,6-difluorobenzoate (CAS: 13671-00-6), a key fluorinated aromatic ester utilized as a versatile intermediate in organic synthesis. This document details its physicochemical properties, spectral data, safety and handling protocols, and a detailed experimental procedure for its synthesis. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
Methyl 2,6-difluorobenzoate is a colorless liquid at room temperature.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a methyl ester group at position 1. This unique substitution pattern imparts specific reactivity and properties to the molecule.
Table 1: Physicochemical Properties of Methyl 2,6-difluorobenzoate
| Property | Value | Source(s) |
| CAS Number | 13671-00-6 | [2][3][4][5] |
| Molecular Formula | C₈H₆F₂O₂ | [4] |
| Molecular Weight | 172.13 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 203-204 °C (lit.) | [2][3][5] |
| Density | 1.281 g/mL at 25 °C (lit.) | [2][3][5] |
| Refractive Index (n20/D) | 1.476 (lit.) | [2][3] |
| Flash Point | 95 °C (203 °F) - closed cup | [2][3] |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane) | [1] |
Spectral Data for Structural Elucidation
The structural integrity of Methyl 2,6-difluorobenzoate can be confirmed through various spectroscopic techniques. The following table summarizes key spectral information.
Table 2: Spectral Data of Methyl 2,6-difluorobenzoate
| Technique | Data Highlights | Source(s) |
| Mass Spectrometry (GC-MS) | m/z peaks at 172 (M+), 141, 113 | [4] |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Spectra available in chemical databases | [4][6] |
| Infrared Spectroscopy (FTIR) | Spectra available in chemical databases | [4] |
Synthesis of Methyl 2,6-difluorobenzoate
Methyl 2,6-difluorobenzoate is typically synthesized via the Fischer-Speier esterification of 2,6-difluorobenzoic acid with methanol, using a strong acid as a catalyst.[5][7][8] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[7][8]
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of Methyl 2,6-difluorobenzoate based on the Fischer-Speier esterification method.[5][9][10]
Materials:
-
2,6-Difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride (NaCl) solution (Brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Methyl 2,6-difluorobenzoate can be purified by vacuum distillation to yield a colorless liquid.
Safety and Handling
Methyl 2,6-difluorobenzoate is classified as an irritant.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.
Table 3: GHS Hazard Information for Methyl 2,6-difluorobenzoate
| Hazard Statement | Code | Description | Source(s) |
| Causes skin irritation | H315 | [4] | |
| Causes serious eye irritation | H319 | [4] | |
| May cause respiratory irritation | H335 | [4] |
Precautionary Measures:
-
Wear protective gloves, safety glasses with side shields, and a lab coat.[2][3]
-
Avoid breathing fumes, mist, or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Synthesis
Methyl 2,6-difluorobenzoate serves as a valuable building block in organic synthesis, particularly for introducing the 2,6-difluorophenyl moiety into larger molecules. This structural motif is of interest in medicinal chemistry and materials science. It has been documented as an intermediate in the synthesis of more complex molecules, such as 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid.[5]
Conclusion
Methyl 2,6-difluorobenzoate is a key chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information for its safe handling, synthesis, and characterization, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis. The provided data and protocols are intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. Methyl 2,6-difluorobenzoate 97 13671-00-6 [sigmaaldrich.com]
- 3. 2,6-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
